molecular formula C8H18N2 B13201846 [(Azetidin-2-yl)methyl]diethylamine

[(Azetidin-2-yl)methyl]diethylamine

Cat. No.: B13201846
M. Wt: 142.24 g/mol
InChI Key: KBDMEELYXYCYMR-UHFFFAOYSA-N
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Description

[(Azetidin-2-yl)methyl]diethylamine is a chemical compound with the molecular formula C8H18N2 It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: [(Azetidin-2-yl)methyl]diethylamine can be synthesized through several methods. One common approach involves the reaction of azetidine with diethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where azetidine and diethylamine are combined in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: [(Azetidin-2-yl)methyl]diethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring is opened and substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions often require a base and are conducted at room temperature or slightly elevated temperatures.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted azetidines with different functional groups.

Scientific Research Applications

[(Azetidin-2-yl)methyl]diethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(Azetidin-2-yl)methyl]diethylamine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Azetidine: A simpler analog with a four-membered nitrogen-containing ring.

    (Azetidin-2-yl)methylamine: A related compound with a similar structure but different substituents.

    Spiro-azetidin-2-one: A spirocyclic compound with a fused azetidine ring.

Uniqueness: [(Azetidin-2-yl)methyl]diethylamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to simpler azetidines, it offers enhanced reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-(azetidin-2-ylmethyl)-N-ethylethanamine

InChI

InChI=1S/C8H18N2/c1-3-10(4-2)7-8-5-6-9-8/h8-9H,3-7H2,1-2H3

InChI Key

KBDMEELYXYCYMR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1CCN1

Origin of Product

United States

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